
lithium;1,1,1-trimethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.
Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.
Uniqueness
Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
139408-80-3 |
|---|---|
Fórmula molecular |
C7H15LiO3 |
Peso molecular |
154.2 g/mol |
Nombre IUPAC |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
Clave InChI |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC(CC[CH2-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


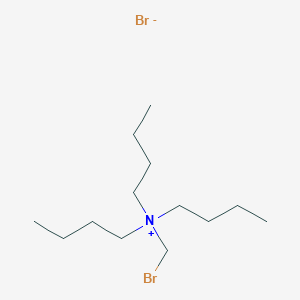

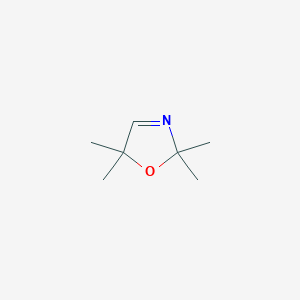
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
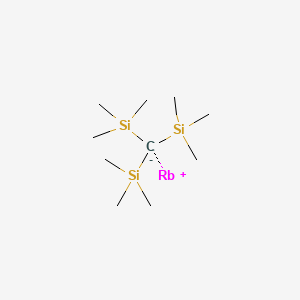
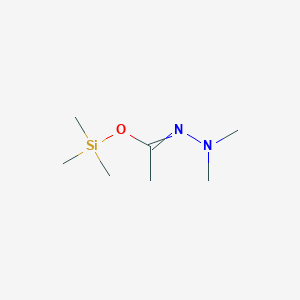
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
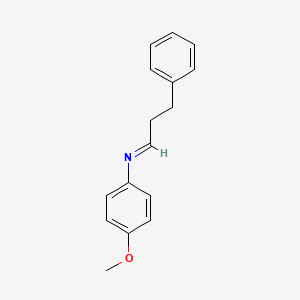
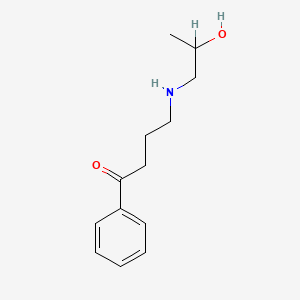
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
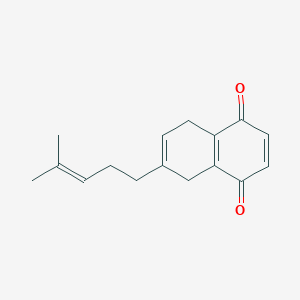
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
